Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl-

Description

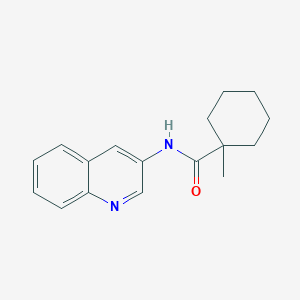

Cyclohexanecarboxamide derivatives are a class of compounds characterized by a cyclohexane ring linked to a carboxamide group, often modified with diverse substituents to tune their physicochemical and biological properties. The compound "Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl-" features a methyl group on the cyclohexane ring and a 3-quinolinyl moiety attached to the amide nitrogen. These derivatives are typically synthesized via reactions involving cyclohexanecarbonyl chloride with amines or isothiocyanates, as described in thiourea-carboxamide hybrid syntheses .

Properties

CAS No. |

474779-91-4 |

|---|---|

Molecular Formula |

C17H20N2O |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

1-methyl-N-quinolin-3-ylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C17H20N2O/c1-17(9-5-2-6-10-17)16(20)19-14-11-13-7-3-4-8-15(13)18-12-14/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,19,20) |

InChI Key |

QEGMBWCIJOCBHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)C(=O)NC2=CC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide typically involves the reaction of quinoline derivatives with cyclohexanecarboxylic acid derivatives. One common method involves the condensation of 3-quinolinecarboxylic acid with 1-methylcyclohexanamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline ring can be substituted with various nucleophiles under appropriate conditions

Scientific Research Applications

1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.

Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

Industry: It is used in the development of novel materials and as a precursor in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of 1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to interact with enzymes and receptors, leading to the inhibition of key pathways involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between "Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl-" and related compounds:

Key Observations:

Substituent Effects on Physicochemical Properties: Lipophilicity: Bulky substituents (e.g., 2-methylpropyl in 474780-21-7) increase molecular weight and likely enhance lipid solubility, which may influence bioavailability . Polarity: The 3-hydroxyphenylmethyl group in 645408-19-1 introduces hydrogen-bonding capacity, reflected in its higher predicted pKa (10.04) compared to non-hydroxylated analogs . Thermal Stability: The base compound’s melting point (186–188°C) suggests moderate thermal stability, which may decrease with bulkier substituents due to disrupted crystal packing .

Synthetic Pathways: Derivatives are synthesized via condensation of cyclohexanecarbonyl isothiocyanate with primary amines, yielding high-purity products (confirmed by IR and elemental analysis) . Modifications to the amine component (e.g., 3-quinolinyl vs. chlorophenyl) dictate structural diversity.

Pharmacological and Industrial Relevance

- ROCK Inhibitors : Analogs like Y-27632 (a cyclohexanecarboxamide derivative) exhibit Rho kinase inhibition, indicating possible roles in cardiovascular or neurological research .

- Cooling Agents : Patent data highlight cyclohexanecarboxamides as candidates for industrial cooling applications, though specifics for the target compound remain unexplored .

Biological Activity

Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl- (also referred to as 1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 235.29 g/mol

- Structure Type : Quinoline derivative with a cyclohexanecarboxamide moiety.

The mechanism of action for Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl- involves its interaction with specific molecular targets within biological systems. It is believed to:

- Interact with Enzymes and Receptors : The compound likely binds to various enzymes and receptors crucial for microbial growth and cancer cell proliferation. This interaction can inhibit key pathways involved in these processes, leading to antimicrobial effects and potential anticancer activity.

Antimicrobial Activity

Research indicates that Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl- exhibits significant antimicrobial properties against a range of bacterial and fungal strains. Notable findings include:

- Efficacy Against Bacteria : The compound has shown effectiveness against various gram-positive and gram-negative bacteria.

- Fungal Activity : It also demonstrates activity against common fungal pathogens, making it a candidate for further development as an antifungal agent.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The proposed mechanisms include:

- Inhibition of Cancer Cell Growth : Research indicates that Cyclohexanecarboxamide may interfere with cellular pathways involved in cancer cell survival and proliferation.

- Targeting Specific Enzymes : The compound's interaction with enzymes critical for tumor growth is under investigation, highlighting its potential as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl- can be contrasted with other quinoline derivatives to underscore its unique properties:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Quinoline | Basic structure | Wide range of biological activities |

| Chloroquine | Antimalarial drug | Effective against malaria |

| Camptothecin | Quinoline alkaloid | Potent anticancer properties |

| Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl- | Quinoline derivative | Unique substitution pattern enhances biological activity |

The distinct substitution pattern on the quinoline ring of Cyclohexanecarboxamide contributes to its unique biological activities compared to other compounds in the same class.

Case Studies and Research Findings

Several studies have explored the biological activity of Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl-. Below are notable findings:

- Antimicrobial Efficacy Study :

-

Anticancer Activity Investigation :

- In vitro studies showed that Cyclohexanecarboxamide inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation.

- Agricultural Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.